Product packaging for N,N-Dimethylacetoacetamide(Cat. No.:CAS No. 2044-64-6)

N,N-Dimethylacetoacetamide

Cat. No.: B146725
CAS No.: 2044-64-6
M. Wt: 129.16 g/mol
InChI Key: YPEWWOUWRRQBAX-UHFFFAOYSA-N
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Description

Contextualization within Beta-Dicarbonyl Chemistry

N,N-Dimethylacetoacetamide is structurally classified as a β-dicarbonyl compound, a family of molecules characterized by two carbonyl groups separated by a single carbon atom. evitachem.comvulcanchem.com This arrangement is central to its chemical behavior. A defining characteristic of β-dicarbonyls, including DMAA, is their existence in a tautomeric equilibrium between a keto and an enol form. evitachem.com This keto-enol tautomerism, along with the restricted rotation around its amide N-C bond, makes it a subject of interest for studies in chemical kinetics and molecular structure. evitachem.comcdnsciencepub.com

The reactivity of DMAA is significantly influenced by this tautomerism. vulcanchem.com The presence of the carbonyl group allows it to participate in various reactions, such as nucleophilic additions. solubilityofthings.com Its role as a polar aprotic solvent is also noteworthy, as it can facilitate reactions that require solvation without participating in hydrogen bonding. evitachem.com For comparative studies within this chemical class, acetylacetone (B45752) often serves as a model compound to understand the dynamics of keto-enol tautomerism. evitachem.com

Historical Perspective on its Utility in Synthesis

The use of this compound as an industrial intermediate has historical roots, particularly in the agrochemical sector. It has been employed in the manufacturing of insecticides, such as dicrotophos (B1670484), and has also been identified as a hydrolytic degradation product of this pesticide. atamanchemicals.comchemicalbook.com

Several synthesis methods for DMAA have been developed over time. One common industrial approach involves the reaction of dimethylamine (B145610) with either acetic acid or acetic anhydride (B1165640). evitachem.com Another established method is the reaction of dimethylamine with a diketene (B1670635) acetone (B3395972) adduct. guidechem.comchemicalbook.com Historical patents shed light on the evolution of its production. For instance, a process disclosed in U.S. Patent 3,006,956 involved reacting acetic acid with an excess of dimethylamine at high temperatures (over 250°C) and pressures (above 60 atm). google.com Later developments, such as the use of a Molybdenum trioxide (MoO₃) catalyst as described in U.S. Patent 4,139,557, aimed to modify the reaction conditions, though this particular method was noted for its long reaction time. google.com

Table 2: Overview of Selected Synthesis Methods for this compound

Reactants Catalyst/Conditions Yield Reference
Dimethylamine, Acetic Acid Alumina (B75360) or Molybdenum trioxide, ~300°C, ~70 atm Up to 93% evitachem.comgoogle.com
Dimethylamine, Diketene acetone adduct Toluene (B28343), Reflux for 12 hours Not specified guidechem.comchemicalbook.com

Current Research Landscape and Emerging Trends

The contemporary relevance of this compound extends across various fields of chemical science. It is widely used as a co-promoter in the formulation of unsaturated polyester (B1180765) resins, where it helps to minimize color generation. atamanchemicals.comguidechem.comchemicalbook.com It also plays a role in the production of low Volatile Organic Compound (VOC) unsaturated polyester systems for coatings. atamanchemicals.comguidechem.com

In modern organic synthesis, DMAA serves as a versatile reagent. It is used as a reactant in the asymmetric hydrogenation of functionalized ketones, a key transformation in producing chiral molecules. chemicalbook.comatamanchemicals.com Furthermore, it is an important intermediate for preparing thioamide compounds, which have applications in pharmaceuticals and materials science. chemicalbook.comatamanchemicals.com

Recent research has demonstrated its utility as a building block for more complex molecules. For example, it has been used to synthesize novel compounds such as (E)-N,N´-ethylene-1,2-diamino-bis(N,N´-dimethylbut-2-enamide) and (Z)-3-((2-hydroxypropyl)amino)-N,N-dimethylbut-2-enamide through reactions with ethylenediamine (B42938) and 1-amino-2-propanol, respectively. researchgate.netbohrium.comresearchgate.net An emerging and innovative application is its use as both a reducing agent and a stabilizing agent in the simple, size- and shape-selective synthesis of uniform gold nanoparticles. researchgate.net The growing demand for DMAA in the pharmaceutical and agrochemical industries continues to fuel research and development into new applications and more efficient production technologies. dataintelo.comindustrygrowthinsights.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B146725 N,N-Dimethylacetoacetamide CAS No. 2044-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-oxobutanamide
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InChI

InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3
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InChI Key

YPEWWOUWRRQBAX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)N(C)C
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Molecular Formula

C6H11NO2
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DSSTOX Substance ID

DTXSID8027454
Record name N,N-Dimethylacetoacetamide
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Molecular Weight

129.16 g/mol
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Physical Description

Liquid
Record name Butanamide, N,N-dimethyl-3-oxo-
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CAS No.

2044-64-6
Record name Dimethylacetoacetamide
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Record name N,N-Dimethylacetoacetamide
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Record name N,N-dimethyl-3-oxobutyramide
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Advanced Synthesis Methodologies and Precursor Chemistry of N,n Dimethylacetoacetamide

Optimized Laboratory-Scale Synthesis Routes

In the laboratory, the synthesis of N,N-Dimethylacetoacetamide is approached through several pathways, primarily involving the acylation of dimethylamine (B145610) with suitable precursors.

Reaction of Dimethylamine with Acetic Acid Derivatives

Reaction with Acetic Acid: Dimethylamine can be reacted directly with acetic acid. evitachem.com This process typically requires high temperatures (around 300 °C) and pressures (approximately 70 atm) to proceed efficiently, often in the presence of a catalyst like alumina (B75360) or molybdenum trioxide, to achieve yields as high as 93%. evitachem.comgoogle.com The initial step is a neutralization reaction between dimethylamine and acetic acid to form the intermediate N,N-dimethylammonium acetate (B1210297). google.com This is followed by a dehydration step to yield the final amide product. google.com A Korean patent describes a method carried out at lower temperatures (130–180 °C) and atmospheric pressure using an alumina-based catalyst. google.com

Reaction with Acetic Anhydride (B1165640): Acetic anhydride is another common acylating agent for the synthesis of this compound from dimethylamine. evitachem.com This reaction is generally more facile than using acetic acid and can proceed under milder conditions.

Reaction with Methyl Acetate: The reaction between dimethylamine and methyl acetate presents an alternative route that avoids the corrosive nature of acetic acid. google.com This method is also a viable pathway for industrial production.

The following table summarizes the key aspects of these laboratory-scale synthesis routes.

Acetic Acid DerivativeKey Reaction ConditionsCatalyst ExamplesNoteworthy Aspects
Acetic Acid High temperature (~300°C) and high pressure (~70 atm) evitachem.comgoogle.comAlumina, Molybdenum (VI) oxide evitachem.comgoogle.comA two-step process involving salt formation and dehydration. google.com
Acetic Anhydride Milder conditions compared to acetic acid.Not specified in results.A common and efficient acylation method. evitachem.com
Methyl Acetate Not specified in results.Not specified in results.Avoids the use of corrosive acetic acid. google.com

Alternative Synthetic Pathways

Beyond the use of acetic acid derivatives, other precursors can be employed for the synthesis of this compound.

One notable alternative involves the use of diketene (B1670635). guidechem.com A specific laboratory method details dissolving dimethylamine in toluene (B28343) and then adding a diketene acetone (B3395972) adduct dropwise. guidechem.comchemicalbook.com The reaction mixture is stirred, refluxed for 12 hours, and then purified to yield this compound. guidechem.comchemicalbook.com Another variation involves the reaction of diketene with bromine, followed by treatment with dimethylamine to produce 4-bromo-N,N-dimethylacetoacetamide, an intermediate that can be further modified. tandfonline.com

Industrial-Scale Production and Process Optimization

The industrial production of this compound focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. google.com The compound is primarily used as an intermediate in the manufacturing of pesticides and other chemicals. nih.gov

Continuous Reaction-Rectification Techniques

For large-scale synthesis, continuous processing offers significant advantages over batch production. A Chinese patent (CN101092374A) details a method for the continuous synthesis of high-purity this compound from acetic acid and dimethylamine at normal pressure. google.com

This process involves two main stages:

Salt Formation: Dimethylamine and glacial acetic acid undergo a countercurrent contact neutralization reaction at 35–55 °C to form N,N-dimethylammonium acetate. google.com

Reaction-Rectification: The ammonium (B1175870) salt is continuously fed into a reaction-rectification column containing a catalyst (such as zinc chloride, zinc acetate, or magnesium chloride). google.com The salt decomposes under heating (150–190 °C), and the resulting this compound and water are continuously removed from the top of the column. google.com The final product is then purified by continuous atmospheric distillation, achieving a purity of over 99.90%. google.com

This integrated technique improves efficiency by performing the reaction and the separation of products in the same unit, which can significantly reduce processing time and equipment costs. google.com

Energy Efficiency in Manufacturing Processes

Process Optimization: As demonstrated by the continuous reaction-rectification method, optimizing process parameters like temperature and pressure can lead to substantial energy savings. google.com The patented process operating at atmospheric pressure avoids the high energy costs associated with high-pressure reactors. google.comgoogle.com

Efficient Equipment: Utilizing energy-efficient pumps, motors, and distillation columns can lower electricity consumption. energystar.gov Regular maintenance, such as checking for and repairing leaks in steam traps, is also crucial. energystar.gov

Improving energy efficiency not only reduces operational costs but also contributes to a more sustainable manufacturing process by lowering greenhouse gas emissions. mavarick.ai

Waste Minimization Strategies in Industrial Synthesis

Minimizing waste is a critical aspect of modern, sustainable chemical production, driven by both environmental regulations and economic incentives. numberanalytics.com

Key strategies applicable to this compound synthesis include:

Catalyst Selection: The use of highly selective catalysts, such as the zinc and magnesium salts mentioned in the industrial process, ensures that the reactants are efficiently converted into the desired product, minimizing the formation of byproducts. google.com

Process Control: Implementing real-time monitoring and control of reaction conditions helps to maintain optimal performance, preventing deviations that could lead to lower yields and increased waste generation. numberanalytics.com

Avoiding Hazardous Reagents: The shift from more hazardous reactants to alternatives, where possible, can simplify waste treatment processes. For example, processes that avoid chlorinated intermediates contribute to less hazardous waste streams.

By implementing these strategies, manufacturers can significantly reduce the environmental footprint of this compound production, conserve resources, and reduce costs associated with waste disposal. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound (DMAA) is crucial for developing more sustainable and environmentally benign industrial processes. scispace.comrroij.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scispace.comgctlc.org Key areas of focus in the green synthesis of DMAA include maximizing atom economy, utilizing catalytic reagents, employing safer solvents, and enhancing energy efficiency.

Atom Economy: A fundamental concept in green chemistry, atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgnumberanalytics.com Synthetic routes with high atom economy are preferred as they generate less waste. jocpr.com For instance, the synthesis of DMAA from dimethylamine and diketene is an addition reaction that, in principle, can achieve 100% atom economy as all atoms from the reactants are incorporated into the desired product.

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, which minimizes waste. acs.org Research has explored various catalysts to improve the efficiency and selectivity of DMAA synthesis.

For example, the reaction of dimethylamine and acetic acid can be effectively catalyzed. One patented process utilizes an alumina-based catalyst, potentially mixed with molybdenum(VI) oxide, to facilitate the dehydration reaction at temperatures between 130–180°C under atmospheric pressure. google.com Another approach involves the carbonylation of anhydrous trimethylamine (B31210) in the presence of methyl iodide, catalyzed by a Rhodium(I) complex, [Rh(CO)₂I₂]⁻. This solvent-free method demonstrated high conversion rates and selectivity for N,N-dimethylacetamide (a related compound, highlighting the potential of this catalytic system for amide synthesis), with the catalyst being reusable up to 20 times. researchgate.net

Safer Solvents and Solvent-Free Synthesis: A core principle of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents, or to replace hazardous solvents with safer alternatives. gctlc.org The ideal scenario is to conduct reactions under solvent-free conditions.

Several synthesis methods for DMAA and related compounds have been developed that align with this principle.

The rhodium-catalyzed carbonylation of trimethylamine to produce N,N-dimethylacetamide proceeds without any solvent. researchgate.net

A one-pot, three-component reaction for synthesizing thiazole (B1198619) derivatives from tertiary thioamides like this compound can be performed under solvent-free conditions, either thermally or with microwave irradiation. researchgate.net

Solvent-free reactions for the synthesis of bis(indolyl) methanes also demonstrate the broader applicability of eliminating toxic acid catalysts and solvents. researchgate.net

When solvents are necessary, the choice is critical. Traditional synthesis might use toluene, but green chemistry encourages the shift towards less hazardous options or aqueous media where possible. guidechem.comchemicalbook.com

Energy Efficiency: Green chemistry advocates for conducting synthetic methods at ambient temperature and pressure to minimize environmental and economic impacts related to energy consumption. gctlc.org While some industrial syntheses of DMAA require elevated temperatures (130-180°C or higher) and pressures, the development of more efficient catalysts can help lower these energy demands. evitachem.comgoogle.com For instance, some laboratory-scale syntheses initiate reactions at room temperature before proceeding to reflux, indicating pathways to potentially milder conditions. guidechem.comchemicalbook.com The use of microwave irradiation, as seen in related syntheses, represents an alternative energy source that can reduce reaction times and energy consumption. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound (DMAA)
Dimethylamine
Acetic Acid
Diketene
Toluene
Ethyl Acetate
Alumina
Molybdenum(VI) oxide
Trimethylamine
Methyl Iodide
Rhodium(I) complex
N,N-dimethylacetamide (DMAC)
N-methylacetamide (MAA)
N,N-dimethylformamide (DMF)
Thiazole

Mechanistic Investigations of N,n Dimethylacetoacetamide Reactivity

Keto-Enol Tautomerism and its Influence on Reactivityevitachem.com

Like other β-dicarbonyl compounds, N,N-Dimethylacetoacetamide exists as an equilibrium mixture of its keto and enol tautomers. evitachem.com This tautomerism is a fundamental aspect of its chemistry, significantly influencing its reaction pathways. The equilibrium involves the migration of a proton from the α-carbon (the carbon between the two carbonyl groups) to the oxygen of the acetyl carbonyl group, resulting in the formation of an enol-amide structure with a carbon-carbon double bond and a hydroxyl group. This dynamic process affects the molecule's polarity, hydrogen-bonding capability, and nucleophilicity. chemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the dynamics of keto-enol tautomerism, as the process is often slow enough on the NMR timescale to allow for the observation of distinct signals for both the keto and enol forms. core.ac.uk

A detailed ¹H-NMR study of this compound in methanol-d₄ revealed that the tautomeric interconversion is intricately coupled with solute-solvent interactions. researchgate.netnii.ac.jp In this experiment, researchers observed the H-D exchange at the active methylene (B1212753) group of the keto form by monitoring the decrease in its signal intensity. Concurrently, the molar ratio of the keto form was seen to pass through a minimum before reaching a final equilibrium state. researchgate.net This kinetic profile demonstrated that the keto-enol tautomerism of DMAA in methanol (B129727) proceeds via a proton exchange mechanism with the solvent, rather than a simple intramolecular proton transfer. researchgate.net

The position of the equilibrium is also highly sensitive to the solvent environment. For related β-ketoamides, studies have shown that the equilibrium shifts in response to solvent polarity. core.ac.ukresearchgate.net Generally, polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents favor the formation of the enol form, which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. chemicalbook.comresearchgate.net

Table 1: Spectroscopic Data for this compound Tautomers

Tautomer Key ¹H-NMR Signals (Illustrative) Key IR Absorptions (Illustrative)
Keto Form Singlet for C(O)CH₃; Singlet for CH₂; Two singlets for N(CH₃)₂ (due to hindered rotation) Strong C=O stretch (ketone) ~1720 cm⁻¹; Strong C=O stretch (amide) ~1640 cm⁻¹

| Enol Form | Singlet for C(O)CH₃; Singlet for vinylic =CH; Singlet for enolic OH; Two singlets for N(CH₃)₂ | C=C stretch ~1600 cm⁻¹; C=O stretch (amide) ~1630 cm⁻¹; Broad O-H stretch |

Note: Specific chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent and concentration.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the thermodynamics and kinetics of tautomerization. acs.org This approach allows for the calculation of the geometries, energies, and vibrational frequencies of the different tautomeric forms and the transition states that connect them. orientjchem.org

For β-dicarbonyl systems similar to DMAA, DFT calculations (such as those using the B3LYP functional) are employed to determine the relative stabilities of the keto and enol tautomers. orientjchem.org These studies typically find that the enol form is stabilized by a strong intramolecular hydrogen bond. The calculations can also model the transition state for the proton transfer, revealing the energy barrier for the interconversion.

Furthermore, computational models can incorporate solvent effects using methods like the Self-Consistent Reaction Field (SCRF), which helps to predict how the tautomeric equilibrium will shift in different media. irb.hr These theoretical investigations have shown that for many β-dicarbonyl compounds, the keto form becomes more stable in polar solvents, corroborating experimental observations. orientjchem.org While specific DFT studies exclusively on DMAA are not widely reported, the established methodologies for related compounds provide a robust framework for understanding its tautomeric behavior.

Hindered Rotation about the Amido N-C Bond and Conformational Analysisevitachem.com

A defining characteristic of amides is the hindered rotation around the nitrogen-carbonyl (N-C) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the N-C bond. ias.ac.inut.ee In this compound, this phenomenon has significant conformational consequences and is readily studied using dynamic NMR (DNMR) spectroscopy. gac.eduresearchgate.net

At room temperature or below, the rotation around the N-C(O) bond is slow on the NMR timescale. As a result, the two N-methyl groups are in chemically non-equivalent environments: one is cis and the other is trans to the carbonyl oxygen. This leads to two distinct singlets in the ¹H-NMR spectrum for the N-methyl protons. montana.edu

As the temperature is increased, the rate of rotation increases. The NMR signals for the N-methyl groups broaden, move closer together, and eventually merge into a single, sharp singlet at a specific temperature known as the coalescence temperature. gac.edu By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate of rotation and determine the free energy of activation (ΔG‡) for the rotational barrier. cdnsciencepub.comresearchgate.net For many simple amides, this barrier is in the range of 50-90 kJ/mol. ias.ac.in

Notably, since DMAA exists as both keto and enol tautomers, it is possible to simultaneously measure the distinct energy barriers to rotation in both forms using lineshape analysis methods, provided there is not significant overlap between the N-methyl signals of the two tautomers. researchgate.net

Reaction Mechanisms in Organic Transformations Involving this compound

The presence of an active methylene group flanked by two carbonyl groups makes the α-protons of this compound acidic and susceptible to deprotonation by a base. The resulting enolate is a soft nucleophile that can participate in a variety of organic transformations.

A particularly powerful synthetic strategy involves the formation of a dianion by treating DMAA with two equivalents of a very strong base, such as sodium hydride (NaH) followed by n-butyllithium (BuLi). clockss.org This removes protons from both the active methylene group and one of the N-methyl groups, creating a highly reactive nucleophile.

A key example of this reactivity is seen in the synthesis of 4-indolyl-3-oxobutanoic acid derivatives. clockss.org In this reaction, the dianion of DMAA attacks an electrophilic 5-halo-4-oxo-4,5,6,7-tetrahydroindole at the 5-position. This is followed by an acid-catalyzed dehydration and subsequent dehydrohalogenation to yield the final indole (B1671886) product. This transformation highlights the utility of DMAA as a building block for complex heterocyclic structures. The reaction proceeds through the nucleophilic attack of the carbanion at the γ-position of the DMAA side chain. clockss.org

While the predominant reactivity of this compound involves its nucleophilic character at the α-carbon, it also possesses electrophilic sites. The carbonyl carbons are inherently electrophilic and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophilic attack at the carbonyl carbon than ketones or esters.

A more significant, though less common, pathway for electrophilic reactivity may arise from the enol tautomer. For the related solvent N,N-dimethylacetamide (DMAc), it has been shown that dehydration of its enol tautomer can form a highly reactive and strongly electrophilic N,N-dimethylketeniminium ion. irb.hr It is plausible that under certain conditions, such as thermal treatment, the enol form of DMAA could undergo a similar transformation, generating a potent electrophilic intermediate capable of reacting with various nucleophiles.

Condensation Reactions

This compound (DMAA) is a versatile compound capable of participating in various condensation reactions, a fact attributed to its β-dicarbonyl structure. evitachem.comsxzorui.com It is notably formed as the primary auto-condensation product of N,N-dimethylacetamide (DMAc), especially under thermal conditions such as refluxing. researchgate.net This formation makes it a precursor to other chromophoric products like dehydroacetic acid and isodehydroacetic acid derivatives. researchgate.net

The reactivity of this compound in condensation reactions is centered around its enolizable α-hydrogens located on the methylene group between the two carbonyl functions. In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate anion. This nucleophilic enolate can then attack electrophilic carbonyl carbons of other molecules, such as aldehydes, ketones, or esters, leading to the formation of a new carbon-carbon bond.

A significant example of its reactivity is its condensation with carbohydrate structures. researchgate.netmdpi.com Research has demonstrated that this compound can react with the reducing end groups or other carbonyls present in carbohydrates to form furan (B31954) derivatives. researchgate.net This reaction is catalyzed by acids, for instance, carboxylic acid that might be liberated during other reactions in the medium, like acylation with an anhydride (B1165640). mdpi.com This reactivity highlights its role not just as a solvent but as an active participant that can alter the structure of other molecules present in the reaction mixture. researchgate.net

Alkylation Reactions

The structural features of this compound make it a suitable substrate for alkylation reactions at the α-carbon. guidechem.com The process is typically initiated by treating this compound with a suitable base to generate the corresponding enolate. This enolate is a potent nucleophile, capable of reacting with various alkylating agents, such as alkyl halides.

The general mechanism involves a nucleophilic substitution (typically SN2) pathway. The key steps are:

Enolate Formation: A base abstracts a proton from the α-carbon (the CH2 group) of this compound, creating a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent), displacing the leaving group (e.g., a halide ion).

Product Formation: A new carbon-carbon bond is formed, resulting in an α-alkylated this compound derivative.

This reaction is a fundamental method for extending the carbon chain and synthesizing more complex molecules from the this compound framework. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Acylation Reactions

Similar to alkylation, this compound can undergo acylation at its nucleophilic α-carbon. guidechem.com This reaction introduces an acyl group (R-C=O) onto the central carbon, leading to the formation of a β-tricarbonyl compound. The mechanism is analogous to that of alkylation and proceeds via an enolate intermediate.

The mechanistic steps are as follows:

Enolate Generation: A base is used to deprotonate the α-carbon of this compound, yielding the nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate anion attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an acid anhydride. This addition step forms a tetrahedral intermediate.

Reformation of Carbonyl and Product Release: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (e.g., chloride or carboxylate). The final product is an N,N-dimethyl-2-acylacetoacetamide.

These acylation reactions are significant in organic synthesis for building complex molecular architectures and are facilitated by the inherent reactivity of the this compound structure. guidechem.com

Role as a Reagent and Solvent in Reaction Kinetics

This compound serves a dual role in chemical reactions, acting not only as a reagent but also as a specialized solvent that can significantly influence reaction kinetics. evitachem.com

Polar Aprotic Solvent Properties and Solvation Effects

This compound is classified as a polar aprotic solvent. evitachem.com This means it has a significant dipole moment but lacks acidic protons (like the H in O-H or N-H bonds). These properties dictate its solvation behavior. As a polar solvent, it can dissolve a wide range of polar and non-polar compounds. sxzorui.com Its aprotic nature means it does not participate in hydrogen bonding as a donor.

These characteristics have profound effects on reaction kinetics:

Enhanced Nucleophilicity: In a polar aprotic solvent like this compound, anions are only weakly solvated because the positive end of the solvent's dipole is sterically hindered. This leaves the anion "bare" and highly reactive, which can dramatically increase the rates of SN2 reactions where an anionic nucleophile is involved.

Stabilization of Transition States: It can effectively solvate and stabilize charged transition states, which can enhance reaction yields and rates.

Regulating Solvation Structure: In specialized applications like zinc-ion batteries, this compound used as a co-solvent can regulate the solvation structure around metal cations (e.g., Zn²⁺). rsc.org It tends to occupy the internal solvation shells, reducing the number of coordinated water molecules and suppressing undesirable side reactions. rsc.org

Stabilization of Reactive Intermediates

A key aspect of this compound's utility in organic synthesis is its ability to stabilize reactive intermediates. evitachem.com The most prominent example is the stabilization of the enolate anion formed by deprotonation of its α-carbon.

The stability of this enolate arises from resonance. The negative charge is not localized on the carbon atom but is delocalized across the two adjacent carbonyl oxygen atoms. This distribution of charge over multiple atoms makes the enolate intermediate more stable and thus more readily formed than a simple carbanion. This stabilization is crucial for facilitating reactions that proceed through this intermediate, such as the condensation, alkylation, and acylation reactions discussed previously. guidechem.com By lowering the activation energy required to form this key intermediate, this compound enhances its own utility in complex organic reactions. evitachem.com

Influence on Electron Transfer Processes

This compound can play a direct role in the mechanism of electron transfer (ET) reactions. Studies involving the reduction of ketones by samarium diiodide (SmI₂) have provided detailed insights into this influence. nih.gov

In these studies, the rate of electron transfer from SmI₂ to a series of ketones, including this compound, was analyzed. The results strongly suggest an inner-sphere electron transfer mechanism . nih.gov This implies that the substrate (this compound) directly coordinates or chelates to the samarium(II) ion, forming a transient complex. The electron is then transferred from the metal to the substrate through this direct bridging link. This is in contrast to an outer-sphere mechanism where the electron would "jump" between the reductant and the oxidant without a direct bond being formed. nih.gov

The evidence for this inner-sphere pathway was supported by activation parameter studies, which showed that even in the presence of a sterically demanding co-ligand like HMPA (hexamethylphosphoramide), coordination in the transition state geometry is a key feature of the reaction. nih.gov This ability to participate directly in the coordination sphere of a metal during an electron transfer event highlights a sophisticated role for this compound beyond that of a simple solvent or spectator molecule.

Applications of N,n Dimethylacetoacetamide in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The structure of N,N-Dimethylacetoacetamide allows it to be a foundational component in the synthesis of more complex molecules. solubilityofthings.comnih.gov Its bifunctional nature, containing both a nucleophilic nitrogen and electrophilic carbonyl carbons, provides multiple points for chemical modification and bond formation.

Synthesis of Heterocyclic Compounds

This compound is a precursor in the synthesis of various heterocyclic compounds. cymitquimica.com These cyclic structures containing atoms of at least two different elements are fundamental to many areas of chemistry, including medicinal and materials science. For instance, N,N-dimethylacetamide (a related compound) can be used as an electrophilic carbon source in the presence of an iron catalyst to produce N-heterocyclic compounds like 4-quinazolinones and pyrrole-quinoxalines. rsc.orgelsevierpure.com

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and this compound serves as a versatile reagent in this context. guidechem.com Its structure allows for participation in reactions that create these crucial linkages, which are essential for assembling the carbon skeletons of complex organic molecules and introducing nitrogen-containing functional groups. uci.eduuri.edunptel.ac.in The ability to form these bonds is fundamental to the synthesis of a vast array of organic compounds, including many with significant biological activity. nih.gov

Precursor for Thioamide Compounds

This compound is utilized as an organic intermediate in the preparation of thioamide compounds. atamanchemicals.comchemicalbook.comechemi.com Thioamides, which are derivatives of carboxylic acids where the oxygen atom of the amide group is replaced by sulfur, are important in various fields, including pharmaceutical synthesis and chemical engineering. atamanchemicals.comchemicalbook.comechemi.com These compounds and their derivatives have found applications in the production of catalysts, stabilizers, and pharmaceutical raw materials. atamanchemicals.comchemicalbook.comechemi.com The biosynthesis of some natural products containing thioamides involves the replacement of a backbone amide with a thioamide. nih.gov

Reagent in Specific Catalytic Reactions

Beyond its role as a structural component, this compound also functions as a key reagent in specific types of catalytic reactions, influencing their efficiency and outcome.

Asymmetric Hydrogenation of Functionalized Ketones

This compound is employed as a reactant in the asymmetric hydrogenation of functionalized ketones. atamanchemicals.comchemicalbook.comechemi.comlookchem.comalibaba.com This type of reaction is crucial for producing enantiomerically pure alcohols, which are important chiral building blocks in the pharmaceutical and fine chemical industries. The process often involves the use of a chiral catalyst, such as a bis(diphenylphosphino)binaphthyl ruthenium complex, to achieve high levels of stereoselectivity. atamanchemicals.comchemicalbook.comechemi.comlookchem.com

Role in Samarium Diiodide Mediated Reductions

In the realm of powerful reducing agents, samarium diiodide (SmI₂) holds a prominent place, and this compound has been studied as a substrate in reactions mediated by this reagent. researchgate.net The rate of electron transfer in SmI₂ reductions can be influenced by additives like HMPA. researchgate.net Mechanistic studies on the reduction of ketones, including this compound, by SmI₂ have provided insights into the reaction pathways. researchgate.net These studies suggest that the reaction can proceed through either coordination or chelation. researchgate.net The reactivity of SmI₂ can be significantly tuned by the use of various additives, which can affect the rate, diastereoselectivity, and chemoselectivity of the reactions. nih.govnih.govacs.org

Derivatization of Polysaccharides

This compound (DMAA) and its derivatives play a role in the chemical modification of polysaccharides, which are complex carbohydrates composed of long chains of monosaccharide units. These biopolymers, including cellulose (B213188), chitin (B13524), and starch, are abundant, renewable, and biodegradable, making them attractive alternatives to petroleum-based polymers. However, their utility is often limited by their poor solubility in common solvents. The derivatization of these polysaccharides is a key strategy to overcome these limitations and tailor their properties for specific applications.

The process of derivatization involves introducing new functional groups onto the polysaccharide backbone, which can alter its physical and chemical properties, such as solubility, thermal stability, and mechanical strength. While N,N-dimethylacetamide (DMAC) in combination with lithium chloride (LiCl) is a well-known solvent system for cellulose, the thermal condensation product of DMAC is, in fact, this compound.

The dissolution and derivatization of polysaccharides in solvent systems like N,N-dimethylacetamide (DMAC)/lithium chloride (LiCl) can be accompanied by degradation of the biopolymer. When heated, DMAC can undergo a condensation reaction to form this compound (DMAA). This process is significant because DMAA and other reactive intermediates formed at elevated temperatures can contribute to the degradation of the polysaccharide chains.

Two primary degradation mechanisms have been identified when heating cellulose in DMAC or DMAC/LiCl:

Slow End-wise Peeling: This degradation is initiated by this compound, which is formed from the thermal condensation of DMAC. This process involves the sequential removal of monomer units from the reducing end of the cellulose chain.

Fast Random Cleavage: At elevated temperatures, a highly reactive keteniminium intermediate can form, leading to a rapid and random cleavage of the glycosidic bonds that link the monosaccharide units together. This results in a significant decrease in the polymer's molecular weight.

It is important to note that the presence of water in the DMAC/LiCl system can also influence these degradation pathways. Water can hydrolyze DMAC to dimethylammonium acetate (B1210297), a reaction that is accelerated by the presence of LiCl.

The degradation of the biopolymer during dissolution and derivatization is a critical consideration, as it can negatively impact the properties of the final modified polysaccharide. Therefore, controlling the reaction conditions, such as temperature and reaction time, is crucial to minimize unwanted degradation.

The derivatization of polysaccharides like cellulose, chitin/chitosan (B1678972), and starch is a major area of research aimed at developing new materials with tailored properties. These biopolymers are of great interest due to their biocompatibility, biodegradability, and renewability.

Cellulose: As the most abundant biopolymer, cellulose is a primary target for derivatization. The strong inter- and intramolecular hydrogen bonds in cellulose make it insoluble in most common solvents. Systems like DMAC/LiCl are used to dissolve cellulose, enabling homogeneous derivatization reactions to produce cellulose esters and ethers. These derivatives have a wide range of industrial applications.

Chitin/Chitosan: Chitin, the second most abundant biopolymer after cellulose, is a linear homopolymer of β-(1,4)-N-acetyl glucosamine. Its deacetylated derivative, chitosan, is also a valuable biopolymer. Both chitin and chitosan can be functionalized at their hydroxyl and amino groups. Similar to cellulose, chitin's insolubility in common solvents presents a challenge. Derivatization strategies are employed to improve its processability and enhance its properties for applications in fields like biomedicine and materials science.

Starch: Starch is another readily available and biodegradable polysaccharide. It is composed of amylose (B160209) and amylopectin (B1267705). The enzymatic degradation of starch-based polymers is a key feature of their biodegradability. Derivatization of starch can modify its properties for various applications, including in the food and packaging industries.

Interactive Table: Polysaccharide Derivatization Overview

Polysaccharide Key Structural Feature Common Derivatization Goal Example Applications of Derivatives
Cellulose Extensive hydrogen bonding network Improve solubility and processability Fibers, films, coatings, food additives
Chitin/Chitosan Amino groups (in chitosan) Enhance solubility and biological activity Biomedical materials, water treatment, food preservation

| Starch | Amylose and amylopectin structure | Modify physical and chemical properties | Biodegradable plastics, food thickeners, adhesives |

Contributions to Polymer Chemistry and Resin Formulations

This compound is a significant compound in the field of polymer chemistry, particularly in the formulation of unsaturated polyester (B1180765) resins. It functions primarily as a co-promoter, influencing the curing process and the final properties of the resin.

Unsaturated polyester resins are widely used in coatings, adhesives, and fiber-reinforced plastics. Their curing, or hardening, is a free-radical polymerization process typically initiated by a peroxide, such as methyl ethyl ketone peroxide (MEKP). This process is often accelerated by a promoter, commonly a cobalt salt.

This compound is used as a co-promoter in these systems to facilitate a complete and rapid cure at room temperature. It works in conjunction with the cobalt promoter, likely through a coordination mechanism. The use of a co-promoter like DMAA can prevent issues such as long production cycles and incomplete curing, which can compromise the performance of the final polyester product.

Compared to other co-promoters like dimethylaniline (DMA), this compound offers the advantage of lower toxicity and better color stability in the cured resin. The effectiveness of DMAA as a co-promoter has been demonstrated in various unsaturated polyester resin formulations. For instance, research has shown that DMAA at a concentration of 0.3 wt% can be comparable to DMA at 0.1 wt% in certain resin systems.

Interactive Table: Comparison of Co-promoters in Unsaturated Polyester Resins

Co-promoter Typical Concentration Key Advantages
This compound (DMAA) 0.3 wt% Lower toxicity, good color stability

| Dimethylaniline (DMA) | 0.1 wt% | Effective promoter |

There is a growing demand for coating and resin systems with low levels of volatile organic compounds (VOCs) due to environmental regulations and health concerns. This compound plays a role in the development of these low VOC systems.

In the context of unsaturated polyester resins, DMAA can be used in the production of low VOC formulations for coatings. Furthermore, in high-solids coatings, DMAA can help to lower the resin's glass transition temperature and the solution viscosity. This allows for a higher solids content without compromising the application properties of the coating

Spectroscopic and Computational Characterization of N,n Dimethylacetoacetamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the structure and purity of N,N-Dimethylacetoacetamide. solubilityofthings.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into the molecule's atomic connectivity, dynamic processes, and elemental composition.

NMR Spectroscopy Studies (e.g., Keto-Enol System, Scalar Couplings)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the molecular structure and dynamics of this compound in solution. A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. evitachem.com

Studies using ¹H-NMR have been conducted to investigate the keto-enol tautomerism and the associated solute-solvent hydrogen-deuterium (H-D) exchange. researchgate.net When this compound is dissolved in a solvent like methanol-d, changes in the ¹H-NMR spectra can be monitored over time to follow these dynamic processes. researchgate.netresearchgate.net Research has shown that the keto-enol tautomerism in methanol (B129727) proceeds through a solute-solvent proton exchange mechanism. researchgate.net The molar ratio of the keto form can exhibit complex kinetics, initially passing through a minimum before reaching its final equilibrium state. researchgate.net

The study of long-range scalar couplings in the NMR spectrum of this compound, often in comparison to related compounds like ethyl acetoacetate, provides further details about its conformational preferences and the electronic structure of the tautomers. evitachem.com Hindered rotation around the amide N–C bond is another dynamic process that can be investigated using NMR, providing information on the rotational barrier and the different conformations of the molecule. acs.org

Table 1: Selected Proton (¹H) NMR Signals for this compound Note: Specific chemical shifts (δ) can vary depending on the solvent and experimental conditions.

Protons Typical Chemical Shift Range (ppm) Multiplicity Assignment
CH₃ (acetyl) ~2.2 Singlet Keto form
CH₂ (methylene) ~3.5 Singlet Keto form
N(CH₃)₂ ~2.9 - 3.1 Two singlets Due to hindered rotation
CH (vinyl) ~5.0 Singlet Enol form

Mass Spectrometry for Compound Purity and Identification

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and purity of this compound. solubilityofthings.com The electron ionization (EI) mass spectrum of this compound is available in databases such as the NIST WebBook. nist.gov This technique provides a fragmentation pattern that can be used as a fingerprint for identification.

The molecular formula of this compound is C₆H₁₁NO₂, corresponding to a molecular weight of approximately 129.16 g/mol . nih.govsigmaaldrich.com Mass spectrometry confirms this molecular weight, and high-resolution mass spectrometry can provide the exact mass, further verifying the elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is another powerful method used for the analysis of this compound. doi.orgshimadzu.com This technique separates the compound from other components in a mixture before it enters the mass spectrometer for detection and identification. For instance, ex situ GC-MS has been used to identify this compound as a side product in electrolyte solutions for lithium-ion batteries. doi.org Liquid chromatography/mass spectrometry (LC/MS) has also been employed to analyze its metabolic pathways. vulcanchem.com

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₆H₁₁NO₂ nist.govnih.gov
Molecular Weight 129.1570 g/mol nist.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the structure, stability, and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for calculating the molecular structures of amides, including N,N-dimethylacetamide (a closely related compound) and by extension, this compound. psu.edu DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. psu.eduscirp.org

For related amides like N,N-dimethyl formamide (B127407) (DMF) and N,N-dimethyl acetamide (B32628) (DMA), DFT calculations using various functionals (such as BLYP and ACM) have produced molecular structures that are in excellent agreement with experimental geometries derived from gas-phase electron-diffraction studies. psu.edu These calculations can accurately predict bond lengths and angles. psu.edu Similar theoretical approaches can be applied to this compound to study the geometries of its keto and enol tautomers and the transition state connecting them. psu.edu DFT methods are also used to study reactivity and tautomeric equilibria in different solvent environments. scirp.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For systems involving this compound, MD simulations can provide insights into intermolecular interactions and the stability of complexes. deepdyve.comresearchgate.net For example, MD simulations have been used to examine the stability of metal complexes involving ligands derived from this compound. deepdyve.com These simulations can help in understanding the dynamic behavior of the compound in different environments, complementing the static picture provided by other methods. researchgate.net

Quantum Mechanical Studies

Quantum mechanical studies, which include DFT as a primary method, are fundamental to understanding the electronic structure and reactivity of this compound. psu.edursc.org These first-principle methods allow for the investigation of reaction mechanisms and conformational energetics. psu.edu

Hybrid quantum mechanical methods, which might combine DFT with higher-level theories like Møller–Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) calculations, can provide highly accurate energy profiles for reactions involving the compound. rsc.org For this compound, such studies can elucidate the intricacies of the keto-enol tautomerization, the rotational barrier of the amide bond, and its role in chemical reactions. acs.orgpsu.edu These theoretical calculations are invaluable for interpreting experimental data and predicting the behavior of the molecule in various chemical contexts. rsc.org

Environmental Fate and Degradation Pathways of N,n Dimethylacetoacetamide

Hydrolytic Degradation Mechanisms

Hydrolysis is a key abiotic process that contributes to the breakdown of N,N-Dimethylacetoacetamide in aqueous environments. This chemical reaction involves the cleavage of the amide bond by water.

Under acidic conditions, this compound undergoes hydrolysis to yield simpler, more common organic molecules. The primary products of this acid-catalyzed hydrolysis are acetic acid and dimethylamine (B145610). evitachem.com This reaction is characteristic of N,N-disubstituted amides, where the acyl-nitrogen bond is cleaved. wikipedia.org

Table 1: Products of Acidic Hydrolysis of this compound

ReactantConditionProduct 1Product 2
This compoundAcidic HydrolysisAcetic AcidDimethylamine

The rate of hydrolysis of this compound is significantly influenced by the pH of the surrounding medium. While specific kinetic data for this compound is not extensively detailed in publicly available literature, information on related compounds and its status as a degradation product of the insecticide dicrotophos (B1670484) provides insight. For instance, the stability of dicrotophos is pH-dependent, and its degradation leads to the formation of this compound. The hydrolysis of dicrotophos itself has half-lives of 117 days at pH 5, 72 days at pH 7, and 28 days at pH 9. This suggests that the stability of the precursor to this compound, and likely the amide itself, is lowest in alkaline conditions. Generally, the hydrolysis of amides can be catalyzed by both acids and bases. A safety data sheet for this compound notes that it undergoes slow hydrolysis. chempoint.com Furthermore, studies on related chloroacetoacetamides indicate that hydrolytic degradation occurs in weakly acidic to weakly basic mediums (pH 6-8.5). google.com The stability of vanadyl complexes with this compound towards hydrolysis has also been noted to be lower than similar complexes. nih.gov

Biotransformation and Metabolic Pathways

In biological systems, this compound is subject to several metabolic transformations, primarily mediated by enzymes in organisms such as mammals. These pathways are crucial for the detoxification and elimination of the compound from the body. The main biotransformation routes include the reduction of the carbonyl group, oxidation of the methyl groups attached to the nitrogen, and the removal of these methyl groups.

One of the significant metabolic pathways for this compound involves the enzymatic reduction of its 3-keto group. This reaction converts the ketone functionality into a secondary alcohol, leading to the formation of N,N-Dimethyl-3-hydroxybutanamide. evitachem.com This type of reduction is a common metabolic route for xenobiotics containing ketone moieties and is often catalyzed by a variety of reductase enzymes. wikipedia.org

The N-methyl groups of this compound are susceptible to oxidative metabolism. This process, often mediated by cytochrome P450 (CYP) enzymes, introduces a hydroxyl group onto one or both of the methyl substituents. frontiersin.org The oxidation of a single N-methyl group, in conjunction with the reduction of the 3-keto group, results in the formation of N-methyl-N-hydroxymethyl-3-hydroxybutanamide. Further oxidation can lead to N-hydroxymethyl-3-hydroxybutanamide. The oxidation of N,N-dimethylamines is a known function of certain cytochrome P450 isozymes. nih.gov

N-demethylation is another critical pathway in the metabolism of this compound. This process involves the removal of one or both of the methyl groups from the nitrogen atom. The initial N-demethylation product of this compound is N-monomethylacetoacetamide. This reaction is also typically catalyzed by cytochrome P450 enzymes. For the related compound N,N-dimethylacetamide (DMAC), it has been shown that cytochrome P450 2E1 (CYP2E1) is the predominant isozyme responsible for its demethylation. nih.gov The N-oxide has been considered as a potential intermediate in the N-demethylation of similar compounds, though studies on N,N-dimethylaniline suggest it may not be a mandatory intermediate for all P450-catalyzed demethylations. nih.gov The process of N-demethylation can proceed through the formation of an N-hydroxymethyl intermediate, which is unstable and subsequently breaks down to yield the demethylated product and formaldehyde (B43269). researchgate.net

Table 2: Major Biotransformation Pathways and Metabolites of this compound

Metabolic PathwayKey TransformationResulting Metabolite(s)
Reduction of 3-Keto GroupCarbonyl to HydroxylN,N-Dimethyl-3-hydroxybutanamide
Oxidation of N-Methyl GroupsMethyl to HydroxymethylN-methyl-N-hydroxymethyl-3-hydroxybutanamide, N-hydroxymethyl-3-hydroxybutanamide
N-DemethylationRemoval of Methyl Group(s)N-Monomethylacetoacetamide

Formation of Key Metabolites (e.g., N,N-dimethyl-3-hydroxybutanamide, N-monomethylacetoacetamide)

Once present in biological systems, this compound undergoes metabolism. Studies in male F344 and Wistar-Han rats have shown that the compound is metabolized through two primary pathways. researchgate.netresearchgate.net One pathway involves the reduction of the 3-keto group, leading to the formation of N,N-dimethyl-3-hydroxybutanamide. researchgate.netresearchgate.net The second significant pathway is N-demethylation, which results in the formation of N-monomethylacetoacetamide (MMAAm). researchgate.netresearchgate.net Further oxidation of the N-methyl groups can also occur. researchgate.net Research involving the administration of ¹⁴C-labeled DMAA to rats allowed for the isolation and characterization of these urinary metabolites, confirming these transformation processes. researchgate.net

Precursor CompoundMetabolic PathwayResulting Metabolite
This compoundReduction of 3-keto groupN,N-dimethyl-3-hydroxybutanamide
This compoundN-demethylationN-monomethylacetoacetamide (MMAAm)

Environmental Persistence and Mobility

The persistence and mobility of a chemical are critical factors in determining its potential environmental impact.

Soil Degradation and Half-life

This compound is not considered to be a persistent compound in the environment. orst.edu A safety data sheet, citing OECD Test Guideline 111 for hydrolysis, indicates a degradation half-life of more than one year at 25°C across a pH range of 4 to 9, with less than 10% hydrolysis occurring over 120 hours. chempoint.com However, the same assessment concludes that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). chempoint.com Its primary source in the environment is as a breakdown product of the insecticide dicrotophos, which itself is not persistent and degrades rapidly in soil. orst.eduepa.gov

Mobility in Soil and Groundwater

The mobility of this compound in soil is considered to be high. orst.edu This is supported by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which has been determined to have a log Koc value of less than 1.25 based on OECD Test Guideline 121. chempoint.com This low Koc value indicates weak adsorption to soil particles, suggesting a high potential for leaching through the soil profile and into groundwater. chempoint.comirrigationtoolbox.com Chemicals with low adsorption coefficients are generally more mobile and can be transported with soil water. irrigationtoolbox.com

ParameterValueMethodImplication
log Koc< 1.25OECD Test Guideline 121High mobility in soil
Hydrolysis Half-life> 1 year (at 25°C, pH 4-9)OECD Test Guideline 111Slow hydrolytic degradation

Formation as a Degradation Product of Other Compounds (e.g., Dicrotophos)

This compound is well-documented as a major degradation product of the organophosphate insecticide dicrotophos. orst.eduatamanchemicals.comchemicalbook.comvulcanchem.com The formation occurs through the hydrolysis of the phosphate (B84403) ester bond in the dicrotophos molecule. orst.eduepa.gov This process is a key pathway for the breakdown of dicrotophos in both aqueous environments and soil. orst.eduatamanchemicals.com The hydrolysis rates of dicrotophos are dependent on pH, with degradation being faster under alkaline conditions. orst.edu Consequently, the presence of this compound in the environment is often linked to the use and subsequent degradation of dicrotophos-containing products. orst.eduepa.govregulations.gov For example, in soil, one of the degradation routes for dicrotophos involves hydrolysis of the phosphate, which yields this compound. epa.gov

Biological and Toxicological Investigations of N,n Dimethylacetoacetamide

Disposition and Metabolism in Biological Systems

Studies in animal models have provided significant insights into how N,N-Dimethylacetoacetamide is processed in the body. Research on male F344 and Wistar-Han rats, as well as female B6C3F1 mice, has been particularly informative in understanding its absorption, distribution, and excretion. nih.gov

Following oral administration, DMAAm is almost entirely absorbed and subsequently excreted, primarily through urine. nih.gov In studies involving male F344 and Wistar-Han rats given a single oral dose, approximately 80-90% of the administered dose was recovered in the urine within 24 hours. nih.govtandfonline.com This rapid and high rate of urinary excretion suggests efficient clearance from the body.

Excretion through other routes is minimal. Fecal excretion accounted for only about 1% of the dose, and exhalation as CO₂ was responsible for approximately 2%. nih.govtandfonline.com These findings indicate that the urinary pathway is the predominant route of elimination for DMAAm and its byproducts. Similarly, in female B6C3F1 mice, around 80% of the administered radioactivity from labeled DMAAm was recovered in the urine and cage rinse within 24 hours. nih.govtandfonline.com

There were no significant differences in the disposition of DMAAm related to the administered dose or the strain of the rat, indicating a consistent metabolic process across these variables. nih.govtandfonline.com

Table 1: Excretion of this compound in Male Rats (24 hours post-administration)

Excretion Route Percentage of Administered Dose
Urine ~80-90%
Feces ~1%
CO₂ (Exhalation) ~2%

Investigations into the distribution of DMAAm within the body have shown that the compound does not significantly accumulate in tissues. nih.gov Twenty-four hours after administration, less than 3% of the initial dose remained in the tissues of the rats studied. nih.govtandfonline.com This low level of tissue retention further supports the evidence of rapid clearance from the body.

Metabolite Identification and Characterization

The metabolism of DMAAm involves several key biochemical transformations. The primary metabolic pathways include the reduction of the 3-keto group and the oxidation of the N-methyl groups. nih.govtandfonline.com These processes lead to the formation of several metabolites that are then excreted in the urine.

In male F344 rats, urinary metabolites were isolated and identified using liquid chromatography/mass spectrometry. nih.gov The identified metabolites include:

N,N-dimethyl-3-hydroxybutanamide

N-methyl-N-hydroxymethyl-3-hydroxybutanamide

N-hydroxymethyl-3-hydroxybutanamide

N-monomethylacetoacetamide (MMAAm), which results from N-demethylation. nih.govtandfonline.com

Table 2: Identified Urinary Metabolites of this compound

Metabolite Metabolic Process
N,N-dimethyl-3-hydroxybutanamide Reduction of the 3-keto group
N-methyl-N-hydroxymethyl-3-hydroxybutanamide Oxidation of an N-methyl group
N-hydroxymethyl-3-hydroxybutanamide Oxidation of an N-methyl group
N-monomethylacetoacetamide (MMAAm) N-demethylation

Research on Biological Activity and Drug Design Implications

The chemical structure of DMAAm has led to its investigation in the context of drug design and as a building block for more complex molecules.

The unique characteristics of amides like this compound make them valuable in organic synthesis. solubilityofthings.com Researchers have explored its use as a foundational structure for creating larger, more complex molecules with potential therapeutic applications. solubilityofthings.com The reactivity of its carbonyl group allows it to participate in various chemical reactions, making it a versatile component in the synthesis of novel compounds. solubilityofthings.com

The interaction of metal complexes with DNA is a significant area of research for the development of new therapeutic agents, particularly in cancer treatment. ias.ac.insci-hub.se The ability of these complexes to cleave DNA can disrupt the replication of cancer cells. ias.ac.in The effectiveness of this cleavage can be influenced by the presence of other molecules. The role of compounds like this compound in these interactions has been a subject of study. researchgate.net Research has shown that transition metal complexes can induce DNA cleavage, and understanding the mechanism of this interaction is crucial for designing effective antineoplastic drugs. ias.ac.in

Considerations for Industrial and Pharmaceutical Applications

This compound (DMAA) is a versatile chemical compound with significant applications in both industrial and pharmaceutical sectors. guidechem.com Industrially, it serves as a key intermediate in the synthesis of various agrochemicals. guidechem.comatamanchemicals.com In the pharmaceutical realm, it is utilized as an excipient in drug formulations, primarily valued for its properties as a solvent. guidechem.comevitachem.com

Table 1: Properties of this compound Relevant to Pharmaceutical Formulations

PropertyDescriptionSource(s)
Solvent Type Polar aprotic solvent. evitachem.com
Primary Function Solvent, solubilizer, stabilizer for Active Pharmaceutical Ingredients (APIs). guidechem.comevitachem.com
Key Advantage Enhances the solubility and stability of various drugs. guidechem.comevitachem.com
Miscibility Miscible with water and many organic solvents. evitachem.com

A significant industrial application of this compound is its role as a precursor in the manufacture of insecticides and other agrochemicals. guidechem.comevitachem.comechemi.com It is a key building block for several commercially important pesticides. atamanchemicals.comechemi.com The chemical structure of DMAA, specifically its β-dicarbonyl group, allows it to participate in various chemical reactions to form more complex molecules used in pest control. atamanchemicals.comchemicalbook.com

One of the primary uses of DMAA is in the production of organophosphate insecticides. atamanchemicals.com For example, it is a documented intermediate in the synthesis of dicrotophos (B1670484). atamanchemicals.comchemicalbook.com The synthesis pathway involves the chlorination of this compound to form N,N-dialkyl-2-chloroacetoacetamides, which are crucial precursors for a class of insecticides comprising dialkyl phosphates of 3-hydroxycrotonic acids. google.comgoogle.com These chlorinated intermediates are then reacted with other reagents, such as trimethyl phosphite, to yield the final insecticide product. google.com

Research and patents describe its use in synthesizing a range of insecticides, highlighting its versatility as a starting material in the agrochemical industry. atamanchemicals.comgoogle.com

Table 2: this compound as an Intermediate in the Synthesis of Select Insecticides

InsecticideClassRole of this compoundSource(s)
Dicrotophos OrganophosphateStarting material for producing the chlorinated intermediate (N,N-dimethyl-2-chloroacetoacetamide). atamanchemicals.comchemicalbook.comgoogle.com
Chlorpyrifos OrganophosphateThis compound is a precursor to intermediates used in the synthesis of organophosphate pesticides. google.comwikipedia.org
Tebufenpyrad Pyrazole (B372694) acaricidePrecursor for synthesizing the pyrazole carboxamide core structure. google.comwikipedia.org
Pyridaben Pyridazinone acaricideUsed in the formation of the pyridazinone heterocyclic ring system. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Applications

While N,N-Dimethylacetoacetamide (DMAAm) is utilized as an intermediate in the synthesis of insecticides and as a co-promoter for unsaturated polyester (B1180765) resins, its full synthetic potential is yet to be realized. chemicalbook.comchemicalbook.com The presence of a β-dicarbonyl moiety imparts significant reactivity, making it a versatile building block for more complex molecules. solubilityofthings.com

Future research should focus on:

Expanding its role in pharmaceutical synthesis: Its structure is a potential starting point for creating novel therapeutic agents. solubilityofthings.com

Exploring diverse condensation reactions: The successful synthesis of Schiff base compounds from DMAAm indicates a broader potential for creating a variety of derivatives through condensation reactions. researchgate.netresearchgate.net

Application in nanomaterial synthesis: DMAAm has been used as both a reducing and stabilizing agent in the formation of gold nanoparticles, an application area that warrants further exploration for creating size- and shape-selective nanoparticles of other metals. researchgate.netutwente.nl

Asymmetric Hydrogenation: It serves as a reactant in the asymmetric hydrogenation of functionalized ketones, a field where new catalysts and substrates could be explored. chemicalbook.com

Advanced Mechanistic Studies and Computational Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. For this compound, several areas invite deeper mechanistic and computational investigation.

Elucidation of Reaction Pathways: Studies have initiated the exploration of its role in ketone reduction with samarium iodide and as a source of formaldehyde-related impurities through oxidation. rsc.orgsigmaaldrich.comacs.org Future work could use advanced spectroscopic and computational methods to provide a more detailed picture of these and other reaction mechanisms.

Computational Modeling: Computational techniques such as Hirshfeld surface analysis have been employed to understand non-covalent interactions in its derivatives. researchgate.netresearchgate.net These and other methods, like Density Functional Theory (DFT), can be used to gain deeper insights into its tautomeric equilibrium, the rotational barrier of the amide N-C bond, and its behavior as a solvent. kisti.re.kr

Precursor Chemistry: DMAAm is a primary precursor to chromophoric products like dehydroacetic acid. researchgate.netresearchgate.net Mechanistic studies could clarify the pathways of these transformations, enabling better control over their formation in industrial processes.

Table 1: Focus Areas for Mechanistic and Computational Studies

Research Area Objective Key Techniques Relevant Findings
Ketone Reduction Understand the role of DMAAm in electron-transfer processes. Stopped-flow absorption decay experiments, Temperature-dependence studies. Rate constants and activation parameters for reduction by SmI₂ have been determined. acs.org
Oxidative Degradation Identify mechanisms of impurity formation. Mass spectrometry, Isotopic labeling. Oxidized DMAc (a related compound) can act as a source of formaldehyde (B43269) derivatives. rsc.org
Supramolecular Chemistry Analyze non-covalent interactions in DMAAm derivatives. Hirshfeld surface analysis, NCI plots, Single-crystal X-ray diffraction. H---H, O---H, and C---H contacts are major contributors to crystal packing in derivatives. researchgate.net
Tautomerism & Conformation Investigate the keto-enol equilibrium and rotational barriers. NMR spectroscopy, Computational modeling (DFT). The molecule exhibits keto-enol tautomerism. researchgate.net

Exploration of New Derivatives and Analogues

The synthesis of new molecules derived from this compound is a promising path toward materials and compounds with novel properties. Research has already demonstrated the creation of Schiff base derivatives and the formation of chromophoric products under certain conditions. researchgate.netresearchgate.netresearchgate.net

Future work could systematically explore the synthesis of new derivatives by:

Modifying the N,N-dimethylamino group.

Substituting the acetyl methyl group.

Altering the active methylene (B1212753) bridge.

Such modifications could lead to the development of new ligands for metal complexes, monomers for specialty polymers, or intermediates for agrochemicals and pharmaceuticals.

Refined Environmental Impact Assessments and Remediation Strategies

The environmental fate of this compound requires more detailed investigation. It is a known degradation product of the pesticide dicrotophos (B1670484) and has been identified as highly mobile in soil. epa.gov It is also a contaminant found in industrial wastewater. epa.govnih.gov

Key future research directions include:

Comprehensive Risk Assessment: While assessments exist for the related solvent N,N-dimethylacetamide (DMAC), a more focused and complete environmental risk assessment for DMAAm is needed. canada.caeuropa.eu This should include studies on its persistence, bioaccumulation potential, and long-term ecological effects.

Advanced Remediation Technologies: Current wastewater treatment methods, such as membrane bioreactors, show promise for degrading DMAAm but face challenges like membrane fouling. nih.gov Research into more robust and efficient remediation techniques, including advanced oxidation processes, bioremediation by novel microbial strains, and new adsorbent materials, is essential. mdpi.com

Understanding Degradation Pathways: Further study is needed on the environmental degradation pathways of DMAAm to predict its fate and transport in various ecosystems and to develop effective cleanup strategies. epa.gov

Comprehensive Pharmacological and Toxicological Profiling

Available data suggests that this compound has low acute toxicity in animal models. chemicalbook.com Metabolism studies have identified the primary pathways as the reduction of the keto group and oxidation and demethylation of the N-methyl groups. nih.gov

However, a comprehensive toxicological profile is lacking. chemicalbook.comchemicalbook.com Future research is critical to fill these knowledge gaps and should include:

Chronic Toxicity Studies: Long-term exposure studies are needed to assess the potential for cumulative effects.

Carcinogenicity and Genotoxicity: Rigorous testing is required to determine any potential for causing cancer or genetic mutations.

Reproductive and Developmental Toxicity: Building on data from the related compound DMAC, which has shown developmental toxicity, specific studies on DMAAm are necessary. canada.canih.gov

Pharmacokinetics: A more detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile in different species is needed to better extrapolate potential human health risks. nih.gov

Table 2: Summary of Metabolic Pathways in Rats

Metabolic Reaction Resulting Metabolite
Reduction of 3-keto group N,N-dimethyl-3-hydroxybutanamide
Oxidation of N-methyl groups N-methyl-N-hydroxymethyl-3-hydroxybutanamide
N-demethylation N-monomethylacetoacetamide (MMAAm)

Source: Fennell T et al., 2011. nih.gov

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The intersection of chemistry and artificial intelligence (AI) offers powerful tools to accelerate discovery. researchgate.net Applying machine learning (ML) to this compound research could revolutionize how its synthesis and applications are approached. beilstein-journals.orgmdpi.com

Potential applications include:

Retrosynthesis and Reaction Prediction: AI models can be trained to predict novel, efficient synthetic routes to DMAAm and its derivatives. mit.eduyoutube.com

Optimization of Reaction Conditions: ML algorithms can analyze vast datasets to suggest optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity for reactions involving DMAAm. beilstein-journals.org

De Novo Design: Generative AI can be used to design entirely new analogues of DMAAm with specific, desired properties for targeted applications in medicine or materials science, while also ensuring they are synthetically accessible. youtube.com

By integrating these computational approaches, the exploration of the chemical space around this compound can be made more efficient, systematic, and innovative, paving the way for discoveries that might be missed by traditional research methods. mit.edu

Q & A

Q. What are the critical physicochemical properties of DMAA that impact experimental design, and how should discrepancies in reported data be addressed?

DMAA’s physicochemical properties are foundational for experimental reproducibility. Key parameters include:

  • Molecular weight : 129.16 g/mol (consistent across sources) .
  • Boiling point : Discrepancies exist: 123°C (), 105°C (), and 253.87°C (). These variations may stem from measurement conditions (e.g., pressure, purity) or typographical errors .
  • Density : 1.06 g/cm³ at 25°C () vs. 1.029 g/cm³ (), suggesting batch-dependent variability.
  • Purity : >97.0% (GC, ) vs. ≥85.0 wt% (), highlighting the need for pre-experimental validation via GC or HPLC.

Q. Methodological Recommendation :

  • Verify critical parameters (e.g., boiling point) using differential scanning calorimetry (DSC) or controlled distillation.
  • Cross-check purity with orthogonal methods (GC for volatility, NMR for structural confirmation) .

Q. What are the best practices for handling and storing DMAA to ensure laboratory safety and compound stability?

DMAA’s hygroscopic nature and moderate toxicity (rat oral LD50 = 22,600 µL/kg) necessitate strict protocols :

  • Storage : Keep in airtight containers under nitrogen, in cool (<25°C), dry, and ventilated areas to prevent hydrolysis .
  • Handling : Use nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Avoid skin contact (MLD = 500 mg/24H) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .

Safety Note : DMAA’s low acute toxicity but potential chronic effects (e.g., hepatotoxicity in rodent models) warrant fume hood use and exposure monitoring .

Q. Which analytical techniques are most reliable for assessing DMAA purity and detecting degradation products?

  • Gas Chromatography (GC) : Preferred for quantifying volatile impurities (e.g., residual solvents), with >97.0% purity as a benchmark .
  • High-Performance Liquid Chromatography (HPLC) : Effective for non-volatile degradation products (e.g., hydrolyzed byproducts like acetic acid derivatives) .
  • FT-IR and NMR : Confirm structural integrity; e.g., carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ (FT-IR) or methyl proton signals at δ 2.1–2.3 ppm (¹H NMR) .

Q. Degradation Monitoring :

  • Hydrolysis under acidic/basic conditions generates acetic acid derivatives. Track pH stability (neutral buffers recommended) .

Advanced Research Questions

Q. How does DMAA function as a proton donor in SmI₂-mediated ketone reductions, and what mechanistic insights exist?

DMAA enhances SmI₂’s reducing power by stabilizing intermediates via coordination to Sm(III). Key findings:

  • Role in Electron Transfer : DMAA donates protons during the rate-limiting step, facilitating ketone reduction to alcohols. Kinetic studies show a 10-fold rate increase compared to non-proton donors .
  • Mechanistic Evidence : Isotopic labeling (D₂O) and ESR spectroscopy confirm DMAA’s involvement in radical intermediate stabilization .

Q. Experimental Optimization :

  • Use 2–3 equivalents of DMAA relative to SmI₂ for optimal yields.
  • Monitor reaction progress via in situ IR to detect carbonyl disappearance .

Q. How do beta-substituents influence the reduction kinetics of ketones in DMAA/SmI₂ systems?

Beta-substituents (e.g., -CH₃, -Ph) alter steric and electronic effects:

  • Electron-Withdrawing Groups (EWGs) : Accelerate reduction by polarizing the carbonyl (e.g., CF₃-substituted ketones react 5× faster).
  • Steric Hindrance : Bulky groups (e.g., tert-butyl) slow kinetics due to hindered SmI₂ coordination.

Q. Methodological Insight :

  • Use Hammett plots (σ values) to correlate substituent effects with rate constants .
  • Computational modeling (DFT) predicts transition-state geometries and charge distribution .

Q. What are the interspecies differences in DMAA metabolism, and how do they affect toxicological interpretations?

DMAA’s disposition varies across rodent models:

  • F344 Rats : Hepatic oxidation dominates, with slow clearance (t₁/₂ = 12 hr).
  • B6C3F1 Mice : Rapid glucuronidation and renal excretion (t₁/₂ = 4 hr) .

Q. Implications :

  • Species-specific cytochrome P450 (CYP) isoforms (e.g., CYP2E1 in rats) drive metabolic divergence.
  • Use humanized liver models (e.g., chimeric mice) to extrapolate human toxicity risks .

Q. How does DMAA contribute to pesticide degradation pathways, and what are the ecotoxicological consequences?

DMAA is a hydrolytic degradation product of dicrotophos (organophosphate pesticide):

  • Environmental Fate : Hydrolysis half-lives range from 28 days (pH 9) to 117 days (pH 5) .
  • Ecotoxicology : DMAA’s lower acute toxicity (vs. dicrotophos) reduces immediate risks, but chronic aquatic exposure studies are lacking .

Q. Research Gaps :

  • Investigate DMAA’s bioaccumulation potential in aquatic organisms (e.g., zebrafish).
  • Model soil adsorption using HPLC-MS to track degradation kinetics .

Q. What computational approaches elucidate DMAA’s solvent interactions in lithium-ion battery applications?

DMAA improves cathode slurry dispersion in battery production:

  • Molecular Dynamics (MD) Simulations : Predict DMAA’s affinity for polyvinylpyrrolidone (PVP) and carbon nanotubes via hydrogen bonding and π-π interactions .
  • Solvent Optimization : DMAA’s high dielectric constant (ε ≈ 38) enhances ionic conductivity in composite electrolytes .

Q. Experimental Validation :

  • Pair MD with rheological testing to correlate solvent structure with slurry viscosity .

Data Contradictions and Validation Recommendations

Property
Boiling Point (°C)123253.87105
Purity>97.0% (GC)N/A≥85.0 wt%
Density (g/cm³)1.051.0291.06

Recommendation : Re-measure disputed properties (e.g., boiling point) using standardized protocols (ASTM D86 for distillation) and report pressure conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.